molecular formula C14H16N6OS2 B5273440 N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE

Cat. No.: B5273440
M. Wt: 348.5 g/mol
InChI Key: XAHMETQNDSDFOQ-UHFFFAOYSA-N
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Description

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a complex organic compound that features both benzimidazole and triazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of sulfur atoms in the structure further enhances its potential for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the propylsulfanyl group. The triazole ring is then synthesized and attached to the benzimidazole derivative through a series of nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole or triazole rings .

Scientific Research Applications

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole and triazole rings can bind to enzymes and receptors, modulating their activity. The sulfur atoms may also play a role in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[6-(propylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
  • 5-(Propylsulphanyl)-1H-benzimidazol-2-amine

Uniqueness

N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to the combination of benzimidazole and triazole moieties, along with the presence of sulfur atoms. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6-propylsulfanyl-1H-benzimidazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6OS2/c1-2-5-22-9-3-4-10-11(6-9)18-13(17-10)19-12(21)7-23-14-15-8-16-20-14/h3-4,6,8H,2,5,7H2,1H3,(H,15,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHMETQNDSDFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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